molecular formula C14H15N3O2 B5352047 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea

1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5352047
M. Wt: 257.29 g/mol
InChI Key: QNUFURGKUJPOCV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is an organic compound with the molecular formula C15H17N3O2 It is a urea derivative that features both a methoxy-substituted phenyl ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-3-pyridin-3-ylurea.

    Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylamine.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is not well-documented. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridine groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea
  • 1-(2-Methoxy-5-methylphenyl)-3-phenylurea
  • 1-(2-Methoxy-5-methylphenyl)-3-pyridin-2-ylurea

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is unique due to the presence of both a methoxy-substituted phenyl ring and a pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-5-6-13(19-2)12(8-10)17-14(18)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUFURGKUJPOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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